molecular formula C11H14N2O2 B2943897 2-Phenylmorpholine-4-carboxamide CAS No. 2411220-54-5

2-Phenylmorpholine-4-carboxamide

Cat. No. B2943897
CAS RN: 2411220-54-5
M. Wt: 206.245
InChI Key: CTWIHNPPBQFQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylmorpholine-4-carboxamide is a chemical compound with the CAS Number: 2411220-54-5 . It has a molecular weight of 206.24 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) . The urea-type NC=ON moiety is planar to within 0.0002 (13) Å and is inclined to the phenyl ring by 42.88 (8) Å . The morpholine ring has a chair conformation .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 206.24 .

Scientific Research Applications

Antitumor Agents

2-Phenylmorpholine-4-carboxamide derivatives have been studied for their potential as antitumor agents. Specifically, 2-phenylbenzimidazole-4-carboxamides, structurally similar to this compound, have been synthesized and evaluated for in vitro and in vivo antitumor activity. These compounds, as "minimal" DNA-intercalating agents, exhibit moderate levels of in vivo antileukemic effects and an interesting lack of cross-resistance to certain resistant cell lines, suggesting a unique mechanism of action possibly not related to topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on structurally related compounds, such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, has demonstrated their capacity to inhibit NF-kappaB and AP-1 transcription factors. Such compounds have been explored for improving potential oral bioavailability and their effects on gastrointestinal permeability (Palanki et al., 2000).

Synthesis of Thiazoles and Oxazoles

Research into the synthesis of 2-phenyl-4,5-substituted oxazoles and thiazoles, involving the functionalization of enamides, has been reported. These studies contribute to the field of organic chemistry and provide insights into the synthesis pathways and properties of compounds structurally related to this compound (Kumar, Parameshwarappa, & Ila, 2013); (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Cobalt-Catalyzed Coupling

Studies involving cobalt-catalyzed coupling of Grignard reagents with benzamide and 2-phenylpyridine derivatives, closely related to the structure of this compound, have been conducted. This research highlights the potential of cobalt-catalyzed reactions in organic synthesis and drug development (Chen, Ilies, Yoshikai, & Nakamura, 2011).

Safety and Hazards

The safety information for 2-Phenylmorpholine-4-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWIHNPPBQFQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.